molecular formula C14H21N3O3 B8281194 N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide

N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide

Cat. No. B8281194
M. Wt: 279.33 g/mol
InChI Key: RMVKPPZUGGCNJG-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)11-7-6-10(17(19)20)8-12(11)15-13(18)9-16(4)5/h6-8H,9H2,1-5H3,(H,15,18)

InChI Key

RMVKPPZUGGCNJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromo-N-(2-tert-butyl-5-nitro-phenyl)-acetamide (Step B, 80 g, 253 mmol) and K2CO3 (70 g, 506 mmol) were combined in a 3 L 3-neck round bottom flask fitted with a mechanical stirrer, N2(g) inlet, and pressure equalizing addition funnel. THF (1.75 L) was added and the mixture cooled to 0° C. under N2(g). N,N-Dimethylamine (400 mL of a 2 M solution in THF, 800 mmol) was added to the mixture through the pressure equalizing addition funnel over 30 min. The mixture was gradually warmed to RT with stirring overnight. The reaction was quenched by filtering under vacuum and concentrating the filtrate under reduced pressure. The recovered material was eluted through a 36×7 cm column of silica gel with 50% EtOAc:Hexanes giving a brown solid.
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80 g
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reactant
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70 g
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1.75 L
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Synthesis routes and methods II

Procedure details

2-Bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide (80 g, 253, mmol) and potassium carbonate (70 g, 506 mmol) were combined in THF (1.75 L), and the mixture was cooled to 0° C. N,N-Dimethylamine (40 ml of a 2 M solution in THF, 800 mmol) was then added to the mixture through an addition funnel over a 30-minute period. The mixture was then stirred at room temperature for 16 hours. The mixture was then filtered and the filtrate was concentrated. The crude material was purified by silica chromatography using 50% EtOAc:hexanes as the eluent to give N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide as a brown solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
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solution
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0 (± 1) mol
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reactant
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1.75 L
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-Bromo-N-(2-tert-butyl-5-nitro-phenyl)-acetamide (80 g, 253 mmol) and K2CO3 (70 g, 506 mmol) were combined in a 3-L 3-neck round bottom flask fitted with a mechanical stirrer, N2 inlet, and pressure equalizing addition funnel. THF (1.75 L) was added and the mixture was cooled to 0° C. under N2. DMA (400 mL of a 2 M solution in THF, 800 mmol) was added to the mixture through the pressure equalizing addition funnel over 30 min. The mixture was gradually warmed to RT with stirring overnight. The reaction was quenched by filtering it under vacuum and then concentrating the filtrate under reduced pressure. The recovered material was eluted through a 36×7 cm column of silica gel with 50% EtOAc:Hexanes giving N-(2-tert-butyl-5-nitro-phenyl)-2-dimethylamino-acetamide as a brown solid.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.75 L
Type
solvent
Reaction Step Three

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